molecular formula C13H20ClN B13273585 [(4-Chlorophenyl)methyl](hexyl)amine

[(4-Chlorophenyl)methyl](hexyl)amine

Cat. No.: B13273585
M. Wt: 225.76 g/mol
InChI Key: JCCNMXXJQVTHHG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methylamine is an organic compound with the molecular formula C13H20ClN. It is a derivative of benzylamine, where the benzyl group is substituted with a 4-chlorophenyl group and the amine is attached to a hexyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chlorobenzyl chloride+Hexylamine(4-Chlorophenyl)methylamine+HCl\text{4-Chlorobenzyl chloride} + \text{Hexylamine} \rightarrow \text{(4-Chlorophenyl)methylamine} + \text{HCl} 4-Chlorobenzyl chloride+Hexylamine→(4-Chlorophenyl)methylamine+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of (4-Chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)methylamine is unique due to the combination of the 4-chlorophenyl group and the hexyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific structural features .

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]hexan-1-amine

InChI

InChI=1S/C13H20ClN/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9,15H,2-5,10-11H2,1H3

InChI Key

JCCNMXXJQVTHHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

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